4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole (MPT) is the key enzyme ammonia monooxygenase . This enzyme plays a crucial role in the microbial nitrification process, which transforms ammonia to nitrate .
Mode of Action
Unlike commercial reversible inhibitors, MPT acts as a mechanistic, irreversible inhibitor of ammonia monooxygenase . This means that once MPT binds to the enzyme, it permanently deactivates it, preventing the enzyme from catalyzing the conversion of ammonia to nitrate .
Biochemical Pathways
The inhibition of ammonia monooxygenase by MPT affects the nitrification pathway . This pathway is responsible for the conversion of ammonia to nitrate, a process carried out by ammonia-oxidizing bacteria and archaea . By inhibiting this pathway, MPT effectively retains ammonium and suppresses the production of nitrate and nitrous oxide .
Result of Action
The result of MPT’s action is the effective retention of ammonium and the suppression of nitrate and nitrous oxide production . This outcome is observed over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 . Real-time quantitative polymerase chain reaction (qPCR) analysis revealed an enhanced inhibitory effect of MPT on both ammonia-oxidizing bacteria and archaea .
Action Environment
The action, efficacy, and stability of MPT are influenced by environmental factors such as the pH of the soil . MPT has been shown to exhibit superior nitrification inhibitory properties in agricultural soils with pH values ranging from 4.7 to 7.5 . This suggests that MPT can be effective in a variety of agricultural settings, making it a promising candidate for broad application .
Properties
IUPAC Name |
4-methyl-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYZMLNAOVXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.